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GLP-1(7-36) Acetate

Cat. No.: B13445783
M. Wt: 3357.7 g/mol
InChI Key: BCNDXSMWLGNKFT-AMEUXXCWSA-N
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Description

Overview of Glucagon-Like Peptide-1 as a Proglucagon-Derived Peptide

GLP-1 is derived from the proglucagon gene (GCG), which is expressed in pancreatic alpha-cells, intestinal enteroendocrine L-cells, and specific neurons in the brainstem. wikipedia.orgtaylorandfrancis.com The translation of the GCG gene produces a 158- to 180-amino acid precursor protein called proglucagon. wikipedia.orgfrontiersin.org

The final peptide products of proglucagon are determined by tissue-specific post-translational processing by enzymes known as prohormone convertases (PCs). frontiersin.orguniprot.org

In pancreatic alpha-cells , prohormone convertase 2 (PC2) cleaves proglucagon into glucagon (B607659), glicentin-related pancreatic peptide (GRPP), and the major proglucagon fragment (MPGF). wikipedia.orgfrontiersin.org

In intestinal L-cells and the brain , prohormone convertase 1/3 (PC1/3) processes proglucagon differently, yielding glicentin, oxyntomodulin, GLP-1, and glucagon-like peptide-2 (GLP-2). wikipedia.orgfrontiersin.orgoup.com

The initial GLP-1 product, GLP-1(1-37), undergoes further cleavage to produce the two primary, equipotent, and biologically active forms: GLP-1(7-37) and GLP-1(7-36)amide. wikipedia.orgnih.gov The latter, GLP-1(7-36)amide, is the focus of this article and is often formulated as an acetate (B1210297) salt for stability. rndsystems.com

Table 1: Tissue-Specific Processing of Proglucagon

Tissue Primary Prohormone Convertase Key Bioactive Peptide Products
Pancreatic α-cells PC2 Glucagon, GRPP, MPGF
Intestinal L-cells PC1/3 GLP-1, GLP-2, Oxyntomodulin, Glicentin

Biological Significance of the GLP-1(7-36) Amidated Form

Key Research Findings on the Biological Functions of GLP-1(7-36)amide:

Insulin (B600854) Secretion (Insulinotropic Effect): GLP-1(7-36)amide potently stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner. taylorandfrancis.comnih.govfrontiersin.org This means its effect is more pronounced when blood glucose levels are high, which is a desirable characteristic. bioscientifica.com When GLP-1 binds to its receptors on β-cells, it initiates a signaling cascade that increases intracellular cAMP, leading to enhanced insulin exocytosis. wikipedia.org

Glucagon Suppression (Glucagonostatic Effect): The peptide inhibits the secretion of glucagon from pancreatic α-cells, but only when glucose levels are at or above fasting levels. wikipedia.orgnih.gov This action complements its insulinotropic effect by reducing hepatic glucose production. assaygenie.com The glucagon response to hypoglycemia remains unaffected, a critical safety feature. wikipedia.org

Gastric Emptying and Satiety: GLP-1(7-36)amide delays gastric emptying, which slows the rate of glucose absorption from food and reduces postprandial glucose spikes. wikipedia.orgnih.gov This slowing of gastric motility, along with direct actions on the brain, contributes to a feeling of fullness and can reduce food intake. wikipedia.orgassaygenie.com Studies have shown its inhibitory effect on gastric acid secretion is dependent on intact vagal innervation. nih.gov

β-Cell Health: Research indicates that GLP-1 promotes the health and function of pancreatic β-cells by stimulating insulin gene transcription and biosynthesis. nih.govbioscientifica.com It also appears to support β-cell proliferation and neogenesis while inhibiting apoptosis (programmed cell death). wikipedia.orgbioscientifica.com

Peripheral Glucose Disposal: Some studies suggest that GLP-1 may have direct effects on peripheral tissues, increasing glucose disposal independently of its effects on insulin secretion. karger.com

Table 2: Summary of Key Biological Effects of GLP-1(7-36)amide

Biological Effect Mechanism Consequence
Insulin Secretion Stimulates pancreatic β-cells in a glucose-dependent manner. wikipedia.orgfrontiersin.org Lowers blood glucose after meals.
Glucagon Suppression Inhibits pancreatic α-cell secretion when glucose is high. wikipedia.orgnih.gov Reduces hepatic glucose output.
Delayed Gastric Emptying Slows the movement of food from the stomach. assaygenie.comnih.gov Reduces post-meal glucose spikes and increases satiety.

| β-Cell Support | Promotes insulin biosynthesis and inhibits apoptosis. wikipedia.orgnih.gov | Preserves pancreatic β-cell mass and function. |

Historical Context of Foundational GLP-1 Research

The journey to understanding GLP-1 began with the "incretin concept," the observation that oral glucose stimulates a much greater insulin response than intravenous glucose. jci.org While the first incretin (B1656795), GIP, was identified in the 1970s, the search for another key factor continued. frontiersin.orgjci.org

The discovery of GLP-1 emerged from molecular biology research in the 1980s. nih.gov

Early 1980s: The laboratory of Joel Habener at Massachusetts General Hospital, along with others, cloned the gene for proglucagon from anglerfish and subsequently from mammals. nih.gov This work revealed that the proglucagon precursor contained the sequences for not only glucagon but also two other glucagon-like peptides, termed GLP-1 and GLP-2. nih.govpnas.org

1986-1987: A critical breakthrough came from the work of researchers including Svetlana Mojsov, Joel Habener, and Jens Juul Holst. pnas.orglaskerfoundation.orgharringtondiscovery.org Mojsov, a peptide chemist, synthesized the predicted peptide fragments of proglucagon. time.comexplorationpub.com Through collaborative efforts, it was demonstrated that the truncated form, specifically GLP-1(7-37) and the amidated GLP-1(7-36), was the biologically active hormone that potently stimulated insulin secretion, whereas the full-length GLP-1(1-37) was inactive. nih.govpnas.org These findings were published in parallel by the groups of Habener and Holst. pnas.orgpnas.org

Early 1990s: Subsequent human studies confirmed the powerful insulinotropic and glucagonostatic effects of GLP-1(7-36)amide. bioscientifica.comnih.gov A 1992 publication by Nathan, Mojsov, and Habener was pivotal in establishing that GLP-1 infusion could significantly increase insulin and lower glucose in diabetic patients, laying the groundwork for its therapeutic development. pnas.orgthepharmanavigator.com

The collective efforts of these scientists, recently recognized with prestigious awards, transformed a molecular discovery into a revolutionary therapeutic principle. laskerfoundation.orgpnas.orgnih.gov

Table 3: Timeline of Key Foundational GLP-1 Discoveries

Year(s) Discovery Key Researchers/Groups Significance
Early 1980s Cloning of the proglucagon gene and identification of GLP-1 and GLP-2 sequences within it. nih.gov Joel Habener, Graeme Bell Revealed the existence of glucagon-like peptides.
1986-1987 Identification of truncated GLP-1(7-37)/GLP-1(7-36)amide as the potent, biologically active form. nih.govpnas.org Svetlana Mojsov, Joel Habener, Jens Juul Holst Pinpointed the specific peptide responsible for the incretin effect.
1987 Demonstration that GLP-1 stimulates insulin gene expression and biosynthesis. nih.govjci.org Drucker, Habener, Mojsov Showed that GLP-1 not only releases but helps replenish insulin stores.

| 1992-1993 | First human studies confirming the potent glucose-lowering effects in patients with type 2 diabetes. bioscientifica.compnas.orgthepharmanavigator.com | Nathan, Mojsov, Habener; Nauck et al. | Established the therapeutic potential of GLP-1. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C151H230N40O47 B13445783 GLP-1(7-36) Acetate

Properties

Molecular Formula

C151H230N40O47

Molecular Weight

3357.7 g/mol

IUPAC Name

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-;/m0./s1

InChI Key

BCNDXSMWLGNKFT-AMEUXXCWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N.CC(=O)O

Origin of Product

United States

Molecular Biosynthesis and Post Translational Processing of Glp 1 7 36 Acetate

Proglucagon Gene Expression and Tissue-Specific Processing in L-Cells

Glucagon-Like Peptide-1 (GLP-1) is encoded by the proglucagon gene (GCG) nih.gov. This gene is expressed in several cell types, including pancreatic α-cells, specific neurons in the brainstem, and, most notably for GLP-1 production, the intestinal enteroendocrine L-cells glucagon.comnih.gov. L-cells are predominantly located in the distal ileum and colon frontiersin.orgnih.gov.

The processing of the proglucagon precursor protein is highly tissue-specific, leading to the generation of different peptide hormones from the same gene nih.govnih.gov. This differential processing is determined by the enzymatic machinery present within the cell nih.govbioscientifica.com.

In Pancreatic α-cells: The primary enzyme is Prohormone Convertase 2 (PC2), which cleaves the proglucagon precursor to yield glucagon (B607659), glicentin-related pancreatic peptide (GRPP), and the major proglucagon fragment (MPGF) frontiersin.orgbioscientifica.comdiabetesjournals.org.

In Intestinal L-cells: The key enzyme is Prohormone Convertase 1/3 (PC1/3) nih.govfrontiersin.orgbioscientifica.com. PC1/3 processes proglucagon differently, resulting in the production of glicentin, oxyntomodulin, GLP-1, and GLP-2 frontiersin.orgdiabetesjournals.orgdoi.org.

This cell-specific expression of prohormone convertases is the fundamental mechanism dictating whether the proglucagon gene product will ultimately become glucagon or the GLP peptides nih.govbioscientifica.com. The regulation of proglucagon gene transcription in L-cells is influenced by signaling pathways such as the Protein Kinase A (PKA) and Wnt signaling pathways nih.govnih.gov.

Table 1: Comparison of Proglucagon Processing
FeaturePancreatic α-CellsIntestinal L-Cells
Primary Prohormone ConvertasePC2PC1/3
Major Peptide ProductsGlucagon, GRPP, MPGFGLP-1, GLP-2, Oxyntomodulin, Glicentin
Primary Function of Key ProductIncreases blood glucose (Glucagon)Enhances insulin (B600854) secretion (GLP-1)

Role of Prohormone Convertases (e.g., PC1/3) in GLP-1(7-36) Acetate (B1210297) Formation

The formation of bioactive GLP-1 is critically dependent on the action of Prohormone Convertase 1/3 (PC1/3), also known as PC1 nih.govnih.govoup.com. This enzyme is an endoprotease that cleaves the 160-amino acid proglucagon precursor at specific dibasic amino acid sites (Arg-Arg or Lys-Arg) frontiersin.org.

Within the intestinal L-cells, PC1/3 mediates the cleavage of proglucagon to liberate several peptides, including GLP-1 bioscientifica.comdoi.org. The initial, larger form of GLP-1 produced is GLP-1(1-37) dovepress.com. Subsequent enzymatic activity within the L-cell removes the first six amino acids from the N-terminus, a crucial step for biological activity, resulting in the formation of GLP-1(7-37) dovepress.com. The elimination of PC1/3 action has been shown to impair the generation of GLP-1 glucagon.com. Therefore, PC1/3 is considered essential for the production of biologically active GLP-1 in the intestine oup.com.

Distinction and Co-existence of Amidated GLP-1(7-36) and Glycine-Extended GLP-1(7-37) Forms

Following the initial cleavage by PC1/3 to form GLP-1(7-37), further post-translational modification occurs at the C-terminus. This processing gives rise to two distinct, equipotent bioactive forms of GLP-1 wikipedia.org.

GLP-1(7-37): This is the glycine-extended form.

GLP-1(7-36)amide: This form is created when the C-terminal glycine (B1666218) of GLP-1(7-37) is removed, and the newly exposed arginine residue is amidated dovepress.com. This amidation reaction is a common feature of many peptide hormones and is critical for their stability and activity.

In humans, the amidated form, GLP-1(7-36)amide, is the predominant form, accounting for approximately 80% of the total circulating active GLP-1 dovepress.com. This form is considered the major secretory product from the intestinal L-cells and displays high affinity for the GLP-1 receptor dovepress.com. Both the amidated and glycine-extended forms are stored in and co-secreted from the L-cells alpco.com.

Intracellular Mechanisms Regulating GLP-1 Secretion in Enteroendocrine Cells

The secretion of GLP-1 from enteroendocrine L-cells is a tightly controlled process initiated by various stimuli, primarily nutrients from meal ingestion, as well as neural and hormonal signals diabetesjournals.orgdiabetesjournals.org. The core mechanism involves the electrical depolarization of the L-cell membrane, leading to an influx of calcium and subsequent exocytosis of GLP-1-containing granules diabetesjournals.org.

Nutrient-Sensing Mechanisms:

Carbohydrates: Glucose is a potent stimulator of GLP-1 secretion researchgate.net. Its entry into the L-cell is mediated by the sodium-glucose cotransporter-1 (SGLT1) researchgate.netnih.govnih.gov. The influx of sodium along with glucose causes membrane depolarization diabetesjournals.orgresearchgate.net. Additionally, glucose metabolism increases the intracellular ATP-to-ADP ratio, which leads to the closure of ATP-sensitive potassium (K-ATP) channels researchgate.netdiabetesjournals.org. This closure further depolarizes the cell membrane researchgate.net.

Fats: Free fatty acids, particularly long-chain fatty acids, stimulate GLP-1 release by activating G-protein coupled receptors (GPCRs) such as GPR40 and GPR120 nih.govmdpi.com. This activation can trigger the release of calcium from intracellular stores and activate other signaling molecules like protein kinase C (PKC) researchgate.net.

Proteins: Amino acids derived from protein digestion can also trigger GLP-1 release. Some amino acids are transported into the L-cell via sodium-dependent transporters, contributing to membrane depolarization researchgate.net. Others may act on receptors like the Calcium-Sensing Receptor (CaSR) nih.govmdpi.com.

Key Intracellular Events: The convergence point for these stimuli is the elevation of intracellular calcium ([Ca²⁺]i) researchgate.net. Membrane depolarization opens voltage-gated calcium channels (VGCCs), allowing an influx of extracellular calcium diabetesjournals.orgnih.gov. Activation of certain GPCRs can also release calcium from internal stores, such as the endoplasmic reticulum diabetesjournals.org. The resulting rise in cytosolic calcium is the primary trigger for the fusion of GLP-1 storage granules with the cell membrane and the subsequent release of the hormone into circulation researchgate.net. Other signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA) also play a modulatory role, often amplifying the secretory response nih.govnih.gov.

Table 2: Key Stimuli and Intracellular Pathways for GLP-1 Secretion
StimulusPrimary Sensor/TransporterKey Intracellular Pathway(s)
GlucoseSGLT1, GLUT transportersNa+ influx, K-ATP channel closure, Membrane depolarization, Ca²+ influx via VGCCs
Fats (Free Fatty Acids)GPR40, GPR120G-protein signaling, Intracellular Ca²+ release, Protein Kinase C (PKC) activation
Proteins (Amino Acids)Na+-coupled amino acid transporters, CaSRNa+ influx, Membrane depolarization, G-protein signaling
Neurotransmitters (e.g., Acetylcholine)Muscarinic receptors (M1/M2)Elevated intracellular Ca²+

Structural Biology and Structure Activity Relationships of Glp 1 7 36 Acetate

Conformational Analysis and Secondary Structure Elucidation in Solution

In aqueous solutions, GLP-1(7-36) is largely disordered, adopting a random coil conformation. frontiersin.orgresearchgate.net However, in the presence of membrane-mimicking environments, such as organic solvents or lipid micelles, it exhibits a significant propensity to form α-helical structures. frontiersin.org This conformational flexibility is a key characteristic of the peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are primary techniques used to study its structure. NMR studies in dodecylphosphocholine (B1670865) micelles revealed that while the N-terminal residues (7-13) remain unstructured, the remainder of the peptide forms two distinct helices from positions 13–20 and 24–35, separated by a flexible linker region. nih.govwikipedia.org Far-UV CD spectroscopy confirms that in aqueous solutions, the peptide is unfolded, but the addition of helix-inducing solvents like trifluoroethanol (TFE) promotes a more defined α-helical secondary structure. researchgate.netresearchgate.net The α-helix is considered an important structural motif for GLP-1(7-36) in solution. creative-peptides.com

Table 1: Conformational Characteristics of GLP-1(7-36) in Different Environments

Environment Predominant Secondary Structure Key Findings
Aqueous Solution Random Coil / Unfolded Lacks a well-defined secondary structure. frontiersin.orgresearchgate.net
Dodecylphosphocholine Micelles Two α-helices (residues 13-20 and 24-35) N-terminus remains unstructured; C-terminal portion is more stable. nih.govnih.gov
Trifluoroethanol (TFE) Solution Extended α-helix TFE induces a more defined helical structure. researchgate.net

Identification of Key Amino Acid Residues for GLP-1 Receptor (GLP-1R) Interaction

The interaction between GLP-1(7-36) and its receptor is a complex process governed by a "two-domain model". acs.orgnih.gov This model posits that the C-terminal helical region of the peptide first binds to the N-terminal extracellular domain (ECD) of the receptor. wikipedia.orgacs.orgoup.com This initial binding event facilitates a secondary interaction between the N-terminus of GLP-1(7-36) and the transmembrane (TM) domain and extracellular loops of the receptor, which is crucial for receptor activation. acs.orgoup.comnih.gov

The N-terminal region of GLP-1(7-36) is paramount for receptor activation. acs.org Alanine (B10760859) scanning mutagenesis studies, where individual amino acids are systematically replaced with alanine, have been instrumental in identifying key residues.

Histidine at position 7 (His7) is absolutely critical. Its presence as the N-terminal residue is required for the peptide's insulinotropic activity. nih.gov Truncation or modification of His7 leads to a dramatic reduction in both binding affinity and receptor activation. nih.govnih.gov Molecular dynamics simulations suggest that His7, along with Glu9 and Asp15, acts to destabilize transmembrane helix 6 and extracellular loop 3 of the receptor, leading to its active conformation. whiterose.ac.uknih.gov His7 forms extensive interactions with multiple residues in the receptor's TM core, including a hydrogen bond with Gln234. biorxiv.org

Other important N-terminal residues identified through mutagenesis include Gly10, Phe12, Thr13, and Asp15 . acs.orgnih.gov Substitution of these residues significantly decreases both receptor binding and activation, highlighting their importance in the interaction with the receptor's core domain. acs.orgnih.gov Specifically, a negatively charged residue at the third position (relative to the N-terminus, which is Glu9 in native GLP-1) appears to be a key driver of GLP-1R activity. acs.orgnih.gov

The C-terminal region of GLP-1(7-36) is primarily responsible for the initial high-affinity binding to the N-terminal domain (NTD) of the GLP-1R. oup.comacs.org This interaction acts as an "affinity trap," correctly positioning the peptide for the subsequent activation step. oup.com

Crystal structures of GLP-1 bound to the GLP-1R NTD show that the peptide adopts a continuous α-helical conformation from approximately Thr13 to Val33. acs.org Residues between Ala24 and Val33, including Ala24, Phe28, and Ile29 , directly interact with the receptor's NTD. acs.org Alanine scanning has confirmed that Phe28 and Ile29 are important for receptor binding. acs.org While truncation of the C-terminal residues has a less dramatic effect on activity compared to N-terminal modifications, it still results in a 5- to 10-fold reduction in binding affinity and reduced potency. nih.gov

Table 2: Key Amino Acid Residues of GLP-1(7-36) in Receptor Interaction

Region Residue Role in Receptor Interaction Reference
N-Terminus His7 Critical for receptor activation; interacts with TM core. nih.govacs.orgnih.gov
N-Terminus Gly10 Important for receptor binding and activation. acs.org
N-Terminus Phe12 Important for receptor binding and activation. acs.orgnih.gov
N-Terminus Thr13 Important for receptor binding and activation. acs.orgnih.gov
N-Terminus Asp15 Critical for receptor activation; interacts with TM core. acs.orgnih.govwhiterose.ac.uk
C-Terminus Phe28 Important for receptor binding to the NTD. acs.org
C-Terminus Ile29 Important for receptor binding to the NTD. acs.org

Determinants of Ligand Potency and Binding Affinity to GLP-1R

The potency and binding affinity of GLP-1(7-36) are determined by the collective contributions of its amino acid residues and its conformational state upon binding. High-affinity binding requires interactions with both the receptor's N-terminal domain and sites within the transmembrane helices. oup.com

The N-terminus is the primary determinant of potency and agonist-induced receptor activation. nih.govportlandpress.com The integrity of His7 and surrounding residues is essential for translating the binding event into a functional response. nih.govnih.gov In contrast, the C-terminal half of the peptide is the principal determinant of binding affinity, anchoring the ligand to the receptor's extracellular domain. oup.comnih.gov

Mutations that reduce agonist affinity are consistently associated with reduced potency. oup.com However, for some mutations, the reduction in potency far exceeds the reduction in affinity, indicating that these specific residues are critical for the conformational changes that lead to G-protein coupling and activation, not just for binding. oup.com For instance, mutations at K197, W284, and R310 in the GLP-1R resulted in this disproportionate loss of potency. oup.com The entire length of the GLP-1 peptide appears necessary for optimal biological activity. nih.gov

Molecular Modeling and Computational Approaches in Structural Studies

Due to the challenges in crystallizing the full-length GLP-1R in complex with its ligand, molecular modeling and computational methods have become indispensable tools for studying the structural details of the GLP-1(7-36)-GLP-1R interaction. rsc.org

Homology modeling, protein-protein docking, and molecular dynamics (MD) simulations have been used to construct models of the full-length receptor and explore the binding modes of GLP-1. whiterose.ac.ukrsc.org These computational models are largely in agreement with experimental data from mutagenesis and spectroscopy. rsc.org

MD simulations have provided insights into the dynamic nature of the receptor activation mechanism. whiterose.ac.uknih.gov They have shown how the binding of GLP-1, particularly the interactions involving His7, Glu9, and Asp15, can induce conformational changes in the receptor's transmembrane helices, leading to its activation. whiterose.ac.uknih.gov Computational studies have also been used to explore how the GLP-1R transitions between "closed" (inactive) and "open" (active) states, with the ligand stabilizing the open conformation. rsc.org Furthermore, computational alanine scanning can predict which residues are most critical for binding, corroborating experimental findings. uq.edu.au These in silico approaches are crucial for understanding the nuanced molecular interactions that govern GLP-1R signaling and for the rational design of novel agonists. nih.govbiorxiv.org

Glp 1 Receptor Glp 1r Interaction and Intracellular Signaling Pathways

The binding of GLP-1(7-36) acetate (B1210297) to its receptor initiates a cascade of intracellular events that are fundamental to its function. The GLP-1R is a transmembrane protein with a structure that includes seven alpha-helical domains spanning the membrane, an extracellular N-terminus, and an intracellular C-terminus. wikipedia.org

GLP-1R Classification within the Class B G-Protein Coupled Receptor Family

The GLP-1 receptor is a member of the Class B family of G-protein coupled receptors (GPCRs), also known as the secretin-like receptor family. wikipedia.orgresearchgate.netnih.gov This family is characterized by a large N-terminal extracellular domain that is crucial for binding peptide hormones like GLP-1. nih.govnih.gov The binding of GLP-1(7-36) acetate to this domain is the first step in a "two-step" activation mechanism. researchgate.net This initial interaction tethers the peptide, allowing its N-terminus to engage with the transmembrane domains of the receptor, leading to a conformational change and receptor activation. researchgate.net

G-Protein Coupling and Adenylate Cyclase Activation

Upon activation by this compound, the GLP-1R couples with heterotrimeric G-proteins, primarily the stimulatory G-protein, Gαs. nih.govnih.gov This coupling prompts the Gαs subunit to exchange guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), causing its dissociation from the receptor and the Gβγ subunits. researchgate.net The activated Gαs subunit then stimulates the membrane-bound enzyme adenylate cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgresearchgate.net While Gαs is the predominant pathway, the GLP-1R can also interact with other G proteins, such as Gαi/o and Gαq, leading to a broader range of signaling responses. portlandpress.compnas.org

Cyclic Adenosine Monophosphate (cAMP)-Dependent Signaling Cascades

The increase in intracellular cAMP concentration is a central event in GLP-1R signaling, triggering several downstream pathways that mediate the physiological effects of this compound. nih.govresearchgate.net

Protein Kinase A (PKA) Pathway Activation

A primary effector of cAMP is Protein Kinase A (PKA). nih.govresearchgate.net Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates various intracellular proteins. nih.govfrontiersin.org This phosphorylation cascade is a key mechanism through which this compound exerts its effects, including the potentiation of glucose-stimulated insulin (B600854) secretion. wikipedia.orgfrontiersin.org The PKA pathway is also involved in the regulation of gene expression through the activation of transcription factors like the cAMP response element-binding protein (CREB). indigobiosciences.comdiabetesjournals.org

Calcium Mobilization and Ion Channel Modulation

The signaling cascades initiated by this compound ultimately lead to an increase in intracellular calcium (Ca2+) concentrations, a critical trigger for insulin secretion. nih.gov This is achieved through the modulation of various ion channels. Both PKA and EPAC pathways contribute to the inhibition of ATP-sensitive potassium (KATP) channels. nih.govfrontiersin.org Closure of these channels leads to membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs), allowing an influx of extracellular Ca2+. nih.govnih.gov GLP-1 has been shown to increase the activity of L-type VGCCs. nih.gov The resulting rise in cytosolic Ca2+ enhances the exocytosis of insulin-containing granules. wikipedia.org

Downstream Molecular Effectors of this compound Action

The signaling pathways activated by this compound converge on a variety of downstream molecular effectors that mediate its diverse biological actions. These include:

Insulin Gene Expression: Activation of the PKA pathway and CREB leads to increased transcription of the proinsulin gene, boosting the cell's capacity for insulin synthesis. nih.govindigobiosciences.com

MAPK/ERK Pathway: The GLP-1R can also signal through the mitogen-activated protein kinase (MAPK) pathway, specifically activating extracellular signal-regulated kinases 1/2 (ERK1/2). portlandpress.com This pathway is implicated in cell growth, proliferation, and survival.

PI3K/Akt Pathway: GLP-1 has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is known to play a crucial role in promoting cell survival and inhibiting apoptosis. nih.gov

Table of Key Signaling Components

Category Component Function
Receptor GLP-1 Receptor (GLP-1R) Binds this compound, initiating intracellular signaling. researchgate.net
G-Proteins Gαs Couples to GLP-1R and activates adenylate cyclase. nih.govnih.gov
Gαi/o, Gαq Alternative G-proteins that can be activated by GLP-1R. portlandpress.compnas.org
Enzyme Adenylate Cyclase Catalyzes the formation of cAMP from ATP. wikipedia.orgresearchgate.net
Second Messenger Cyclic Adenosine Monophosphate (cAMP) Activates PKA and EPAC. nih.govresearchgate.net
Kinases Protein Kinase A (PKA) Phosphorylates target proteins to regulate cellular processes. nih.govresearchgate.net
Extracellular signal-regulated kinases (ERK1/2) Involved in cell growth and proliferation. portlandpress.com
Phosphoinositide 3-kinase (PI3K)/Akt Promotes cell survival. nih.gov
Effector Protein Exchange Protein Activated by cAMP (EPAC) Guanine nucleotide exchange factor involved in insulin secretion. nih.govfrontiersin.org
Ion Channels ATP-sensitive potassium (KATP) channels Modulated to cause membrane depolarization. nih.govfrontiersin.org
Voltage-gated calcium channels (VGCCs) Activated to allow calcium influx. nih.govnih.gov

Enzymatic Degradation and Metabolic Stability of Glp 1 7 36 Acetate

Dipeptidyl Peptidase IV (DPP-IV) Mediated Cleavage

Dipeptidyl peptidase IV (DPP-IV) is a ubiquitous serine protease that plays a pivotal role in the inactivation of GLP-1(7-36) acetate (B1210297). researchgate.netresearchgate.net This enzyme is found in various forms, including a membrane-spanning cell surface protein and a soluble circulating form. nih.gov DPP-IV is highly expressed on the surface of endothelial cells, including those near the sites of GLP-1 secretion, as well as in the intestinal brush-border membranes, hepatocytes, and the kidney. nih.gove-apem.org

Characterization of Cleavage Sites and Primary Metabolites (e.g., GLP-1(9-36) Acetate)

DPP-IV specifically targets the N-terminal region of GLP-1(7-36) acetate, cleaving the peptide bond between the Alanine (B10760859) at position 8 and the Glutamic acid at position 9. wikipedia.orgresearchgate.net This enzymatic action results in the removal of the N-terminal dipeptide, His-Ala, generating the primary metabolite GLP-1(9-36) acetate. nih.govdaignet.demedchemexpress.com This metabolite, GLP-1(9-36) amide, is the most abundant circulating form of GLP-1, constituting 60-80% of the total GLP-1 in circulation. wikipedia.org

EnzymePeptide SubstrateCleavage SitePrimary Metabolite
Dipeptidyl Peptidase IV (DPP-IV)This compoundBetween Ala⁸ and Glu⁹GLP-1(9-36) Acetate

Impact of DPP-IV on Peptide Half-Life in in vitro and in vivo Biological Systems

The catalytic activity of DPP-IV is the primary reason for the extremely short half-life of native this compound, which is estimated to be approximately 1-2 minutes in humans. researchgate.nete-apem.orgphysiology.org Due to this rapid degradation, it is estimated that only 10-15% of the secreted GLP-1 reaches the systemic circulation in its active form. wikipedia.orgfrontiersin.org More than 80% of exogenously administered GLP-1(7-36)amide is cleaved into GLP-1(9-36)amide. medchemexpress.com In vivo studies in rats have shown that 10 minutes after administration, only 27% of GLP-1 remains intact, highlighting the significant impact of DPP-IV on its stability. nih.gov The rapid clearance is a major obstacle to its therapeutic use. researchgate.net

Role of Neutral Endopeptidase 24.11 (NEP 24.11) in Peptide Catabolism

Besides DPP-IV, another key enzyme involved in the breakdown of GLP-1 is Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin. e-apem.orgwikipedia.org NEP 24.11 is a zinc-dependent metallopeptidase that is widely expressed in various tissues, with particularly high concentrations in the kidneys. e-apem.orgwikipedia.org This enzyme is responsible for cleaving GLP-1 at several internal positions. researchgate.net Specifically, NEP 24.11 has been shown to cleave GLP-1 at positions such as Asp15, Ser18, Tyr19, Glu27, Phe28, and Trp31. researchgate.net

The degradation by NEP 24.11 further contributes to the catabolism of GLP-1, breaking it down into smaller, inactive peptide fragments. frontiersin.org For instance, the C-terminal nonapeptide GLP-1(28-36)amide and the pentapeptide GLP-1(32-36)NH2 are products of NEP 24.11 activity. frontiersin.orgbioscientifica.com

Characterization of GLP-1 Metabolites and their Distinct Biological Activities

While the primary metabolite of DPP-IV cleavage, GLP-1(9-36) acetate, was initially considered inactive due to its significantly reduced affinity for the GLP-1 receptor and lack of insulinotropic effects, emerging evidence suggests it may possess other biological activities. medchemexpress.comacs.org Some studies indicate that GLP-1(9-36) may have cardioprotective and glucoregulatory effects that are independent of the GLP-1 receptor. frontiersin.orgacs.org It has been reported to have protective effects on human aortic endothelial cells and cardiomyocytes. frontiersin.org

The smaller fragments generated by NEP 24.11, such as GLP-1(28-36) and GLP-1(32-36), have also been investigated for potential biological roles. frontiersin.org Research suggests that GLP-1(28-36) may protect pancreatic β-cells from glucolipotoxicity and improve hepatic glucose tolerance. frontiersin.orgbioscientifica.com Similarly, GLP-1(32-36)NH2 has been shown to improve glucose disposal and increase energy expenditure in diabetic models. frontiersin.org These findings suggest that the metabolic cascade of GLP-1 may generate fragments with their own unique physiological functions.

MetaboliteGenerating Enzyme(s)Potential Biological Activity
GLP-1(9-36) AcetateDPP-IVCardioprotective effects, glucoregulatory actions (non-insulinotropic) frontiersin.orgacs.org
GLP-1(28-36)NEP 24.11Protection of pancreatic β-cells, improved hepatic glucose tolerance frontiersin.orgbioscientifica.com
GLP-1(32-36)NEP 24.11Improved glucose disposal, increased energy expenditure frontiersin.org

Synthetic Methodologies and Analog Design for Glp 1 7 36 Acetate Research

Chemical Synthesis Approaches for Peptide Production

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of GLP-1 analog production. drugdeliveryleader.comcrbgroup.com This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. drugdeliveryleader.comcrbgroup.com The process utilizes protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), to control the sequence of amino acid coupling. crbgroup.com Key steps in SPPS include:

Amino Acid Coupling: The desired amino acid, with its amino group protected, is activated and coupled to the free amino terminus of the growing peptide chain on the resin. drugdeliveryleader.com

Deprotection: The protecting group is removed to allow for the next coupling reaction.

Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin support, often using strong acids like trifluoroacetic acid (TFA). drugdeliveryleader.comcrbgroup.com

Purification: The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC), to isolate the desired product. oup.com

Microwave-assisted SPPS has emerged as a technique to accelerate the synthesis of GLP-1 analogs, significantly reducing reaction times and improving the purity of the crude product. researchgate.netresearchgate.net While effective, chemical synthesis can be costly and produce limited yields, which has led to the exploration of alternative and hybrid approaches. drugdeliveryleader.com

Semi-Recombinant Strategies for Modified Analogs and Derivatives

Semi-recombinant strategies offer a cost-effective and efficient alternative for producing GLP-1 analogs, particularly those incorporating non-proteogenic amino acids or other chemical modifications. google.comgoogle.com This hybrid approach combines the scalability of recombinant DNA technology with the precision of chemical synthesis. drugdeliveryleader.comgoogle.com The general process involves:

Recombinant Production of a Precursor: A truncated or modified GLP-1 precursor molecule is produced in a host organism, such as E. coli or yeast. drugdeliveryleader.combestchrom.com

Chemical Modification: The recombinantly produced peptide fragment is then chemically modified. This can involve coupling a chemically synthesized N-terminal fragment containing non-proteogenic amino acids or attaching other moieties like fatty acid chains. drugdeliveryleader.comgoogle.com

This method is particularly advantageous for creating analogs with N-terminal modifications that confer resistance to DPP-IV degradation. google.com For example, liraglutide (B1674861) production involves the recombinant expression of a peptide backbone, followed by a chemical reaction to attach a fatty acid side chain. nih.govrsc.org Similarly, the production of semaglutide (B3030467) utilizes a semi-recombinant process where an arginine substitution at position 34 facilitates the site-specific acylation of lysine (B10760008) at position 26. nih.govbiorxiv.org

Rational Design Principles for Enhanced Metabolic Stability

A primary focus in the design of GLP-1 analogs is to enhance their resistance to enzymatic degradation, thereby prolonging their biological activity. Key strategies include:

The N-terminus of GLP-1 is a primary target for DPP-IV, which cleaves the His7-Ala8 dipeptide. psu.edu Modifications at or near this site can effectively block this degradation pathway.

Substitutions at Alanine-8: Replacing the alanine (B10760859) at position 8 with other amino acids is a well-explored strategy.

Glycine (B1666218) (Gly8): Substitution with glycine results in a significant increase in resistance to DPP-IV. acs.orgnih.gov

2-Aminoisobutyric acid (Aib8): The introduction of Aib at position 8 confers complete resistance to DPP-IV degradation. biorxiv.orgnih.govnih.gov Taspoglutide, for instance, incorporates Aib at both positions 8 and 35. biorxiv.orgnih.gov

Other substitutions: Threonine, serine, and valine have also been investigated, with varying degrees of success in conferring resistance and maintaining receptor affinity. psu.edunih.gov

N-acetylation: Acetylation of the N-terminal amino group has been shown to prevent DPP-IV-catalyzed inactivation. daignet.deresearchgate.net N-acetyl-GLP-1 and N-pyroglutamyl-GLP-1 are completely resistant to degradation by DPP-IV. acs.org

ModificationExample AnalogEffect on DPP-IV ResistanceReference
Ala8 to Gly8 Substitution[Gly8]-GLP-1Increased resistance acs.orgnih.gov
Ala8 to Aib8 Substitution[Aib8]-GLP-1, Semaglutide, TaspoglutideComplete resistance biorxiv.orgnih.govnih.gov
N-terminal AcetylationN-acetyl-GLP-1Complete resistance daignet.deresearchgate.net
N-terminal PyroglutamylationN-pyroglutamyl-GLP-1Complete resistance acs.org

Introducing structural constraints can stabilize the helical conformation of GLP-1, which is important for receptor binding, and can also shield the peptide from enzymatic degradation.

Lactam Bridges: The formation of lactam bridges between the side chains of amino acids, such as glutamic acid and lysine, can create cyclic structures that stabilize the α-helical conformation. nih.govacs.orgresearchgate.net These conformationally constrained analogs have shown improved receptor activation and remarkable resistance to NEP 24.11. nih.govacs.org Bicyclic and tricyclic analogs have demonstrated even greater enzymatic stability. acs.org

Biaryl-Stapled Peptides: This approach involves "stapling" the peptide into a helical shape using a biaryl chemical linker, which has been shown to drastically improve proteolytic stability. nih.gov

Constraint TypeExampleEffect on StabilityReference
Lactam Bridgec[Glu(18)-Lys(22)][Gly(8)]GLP-1(7-37)-NH2Increased resistance to NEP 24.11 nih.govacs.orgnih.gov
Bicyclic Lactam Bridgesc[Glu18, Lys22]-c[Glu30, Lys34]-GLP-1(7–36)-NH2Exceptional resistance to NEP 24.11 acs.org
Biaryl StapleBiaryl-stapled GLP-1R/GIPR dual agonistsDrastically improved proteolytic stability nih.gov

Glycosylation: The attachment of sugar moieties (glycosylation) to the peptide backbone can enhance metabolic stability. rsc.org N-linked glycosylation, for instance by attaching sialyl N-acetyllactosamine to an asparagine residue, has been shown to improve the in vivo stability and prolong the anti-hyperglycemic activity of GLP-1. rsc.orgpsu.edufrontiersin.org The degree of glycosylation can also influence stability, with an increased number of sialic acids leading to greater protease resistance. frontiersin.org

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation. researchgate.netnih.gov

Fatty Acid Acylation: Attaching a fatty acid chain to a lysine residue, often via a linker, promotes binding to serum albumin, which extends the peptide's half-life by protecting it from degradation and slowing its clearance from the bloodstream. nih.govacs.org

Design of Potent GLP-1R Agonists for Research Tools

The development of potent and stable GLP-1 receptor (GLP-1R) agonists is crucial not only for therapeutic purposes but also for creating reliable research tools. These tools are essential for studying the physiological roles of the GLP-1R and for use in assays and imaging studies. acs.org The rational design principles described above, such as N-terminal modifications and conformational constraints, are all applicable to the creation of these research reagents. drugdeliveryleader.comacs.org Furthermore, recent advancements have utilized machine learning and quantitative structure-activity relationship (QSAR) models to systematically explore peptide backbones and identify novel substitutions that lead to potent and selective GLP-1R agonists. acs.orggubra.dkresearchgate.net These computational approaches accelerate the discovery process, enabling the screening of large libraries of peptides to identify candidates with desired properties for research applications. acs.orggubra.dk

Preclinical Research Applications and Physiological Investigations in Animal Models

Assessment of GLP-1(7-36) Acetate (B1210297) Action in Isolated Organ and Cell Culture Systems

In vitro and ex vivo studies utilizing isolated organs and cultured cells have been instrumental in dissecting the direct cellular and molecular effects of GLP-1(7-36) acetate. These controlled environments allow for detailed examination of its influence on specific cell types and physiological processes.

This compound is a potent stimulator of glucose-dependent insulin (B600854) secretion from pancreatic beta-cells. glucagon.comacs.org This action has been extensively studied in various pancreatic beta-cell lines (e.g., RINm5F, αTC1-6) and isolated pancreatic islets from rodents and humans. glucagon.comnih.gov

In isolated rat islets, GLP-1(7-36) amide has been shown to augment both the potency and efficacy of glucose in stimulating insulin secretion across a wide range of glucose concentrations. nih.gov Studies on the RIN 1046-38 cell line demonstrated that GLP-1 affects both the gene transcription and the stability of messenger ribonucleic acid (mRNA) of components involved in the insulin secretory system. nih.gov Furthermore, in diabetic rat models where glucose-induced insulin release is impaired, GLP-1(7-36)-amide was able to restore a biphasic pattern of insulin release in response to glucose in perifusion experiments. researchgate.net

Research has also delved into the signaling pathways involved. While the activation of adenylate cyclase and subsequent increase in cyclic AMP (cAMP) are known mechanisms, studies have shown that the initial phase of GLP-1(7-36)amide-stimulated insulin secretion can be independent of extracellular calcium, whereas the sustained phase requires it. glucagon.comnih.gov The growth-promoting effects of GLP-1 on beta-cells may be mediated through the PI-3 kinase pathway. glucagon.com

Cell SystemKey FindingsReferences
Isolated Rat Islets GLP-1(7-36) amide enhances both the efficacy and potency of glucose-stimulated insulin secretion. nih.gov
RIN 1046-38 Cells GLP-1 influences gene transcription and mRNA stability of insulin secretory system components. nih.gov
Diabetic Rat Islets GLP-1(7-36)-amide restores biphasic insulin release in response to glucose. researchgate.net
Mouse Islets GLP-1 enhances the insulin-stimulating actions of sulfonylureas at normal glucose levels, an effect largely mediated by Epac2. glucagon.com
Human Islets GLP-1 is produced within the islets and is necessary for glucose-stimulated insulin secretion in an ex vivo setting. researchgate.net

Studies using isolated mouse islets and the clonal α-TC1-6 cell line have shown that long-term exposure to leucine (B10760876) can lead to glucagon (B607659) hypersecretion, a condition that GLP-1 was able to counteract. nih.gov Interestingly, research suggests that pancreatic alpha-cells themselves can produce GLP-1 under certain conditions, such as high glucose concentrations or in the presence of beta-cell damage, indicating a potential paracrine mechanism for regulating islet function. bioscientifica.com The degradation product of GLP-1(7-36), GLP-1(9-36), has also been found to inhibit glucagon secretion at physiological concentrations, though through a different signaling pathway than its parent molecule. biorxiv.org

Cell SystemExperimental ConditionEffect of this compoundReferences
Isolated Mouse Islets Chronic exposure to leucine (10 mM)Counteracted leucine-induced glucagon hypersecretion. nih.gov
α-TC1-6 Cells Chronic exposure to leucine (5 mM)Reduced glucagon hypersecretion and Pcsk2 mRNA expression. nih.gov
Isolated Islets Physiological concentrationsBoth GLP-1(7-36) and its metabolite GLP-1(9-36) inhibit glucagon secretion. biorxiv.org
αTC1-6 Cells High glucose (25 mM)Increased GLP-1 secretion while decreasing glucagon secretion. bioscientifica.com

This compound is recognized as an inhibitor of gastrointestinal motility, a key component of the "ileal brake" mechanism that slows gastric emptying and nutrient absorption. bioscientifica.com

In vitro studies using human colon circular muscular strips have demonstrated that exogenous GLP-1 reduces the amplitude of spontaneous contractions in a concentration-dependent manner. bioscientifica.com This inhibitory effect was found to be mediated through the neural release of nitric oxide (NO), as it was abolished by a neural blocker and a neuronal nitric oxide synthase (nNOS) inhibitor. bioscientifica.com Further investigation revealed the presence of GLP-1 receptors on nitrergic neurons within the myenteric plexus of the human colon. bioscientifica.com In experimental rat models of irritable bowel syndrome with constipation (IBS-C), exogenous GLP-1 was shown to inhibit colon circular muscle contraction. spandidos-publications.com These findings from in vitro and ex vivo models highlight a direct neural pathway through which GLP-1 modulates gut motility.

The influence of this compound extends to adipose tissue, where it plays a role in lipid metabolism. In 3T3-L1 adipocytes, a well-established cell line for studying fat cell biology, GLP-1(7-36) amide was found to enhance insulin-stimulated glucose metabolism. nih.gov Specifically, it significantly increased insulin-mediated 2-deoxyglucose uptake and the incorporation of glucose into fatty acids, without affecting glycogen (B147801) synthesis or insulin binding to its receptor. nih.gov

Furthermore, research in rat adipose tissue has shown that GLP-1(7-36)amide stimulates de novo lipogenesis (the synthesis of fatty acids). cambridge.org At lower concentrations, it was found to be a more potent stimulator of fatty acid synthesis compared to another incretin (B1656795) hormone, GIP. cambridge.org These findings suggest a direct role for GLP-1 in promoting fatty acid synthesis in adipose cells, thereby improving insulin responsiveness. nih.govoup.com

Beyond its metabolic roles, this compound has been shown to have effects in the respiratory system. The GLP-1 receptor is expressed in the lungs of both rodents and humans. glucagon.comfrontiersin.org

Studies using isolated type II pneumocytes from rat lungs have demonstrated that GLP-1(7-36)amide stimulates the secretion of phosphatidylcholine, a major component of pulmonary surfactant. oup.comoup.com This stimulation was observed in a concentration-dependent manner and was found to involve a cyclic AMP (cAMP)-dependent protein kinase mechanism. oup.comoup.com The effect was mimicked by the GLP-1 receptor agonist exendin-4 (B13836491) and reversed by the antagonist exendin-(9–39). oup.comoup.com These findings from rodent cell models suggest a direct physiological role for GLP-1 in regulating the production of pulmonary surfactant. glucagon.com

Preclinical studies have identified a role for GLP-1 receptor activation in the biliary system, specifically concerning cholangiocytes, the epithelial cells lining the bile ducts. In rat models, GLP-1 and its agonist exendin-4 have been shown to stimulate the growth of cholangiocytes. glucagon.comglucagon.com

Furthermore, exendin-4 has demonstrated anti-apoptotic effects on rat cholangiocytes both in cell culture and in a model of bile duct ligation-induced apoptosis in vivo. glucagon.comglucagon.com In vitro experiments showed that exendin-4 prevents bile acid-induced apoptosis in rat cholangiocytes by inhibiting key steps in the apoptotic cascade, such as Bax mitochondrial translocation and caspase-3 activation, through a PI3K-dependent pathway. nih.govpsu.edu These findings suggest that GLP-1 receptor signaling can protect cholangiocytes from apoptosis and promote their survival. nih.govphysiology.org

In Vivo Mechanistic Studies in Rodent and Other Non-Human Animal Models

Glucagon-like peptide-1 (GLP-1) in its active form, GLP-1(7-36) amide, is a critical incretin hormone with pleiotropic effects. nih.govfrontiersin.org Preclinical studies utilizing rodent and other non-human animal models have been fundamental in dissecting the diverse mechanisms of action of this compound. These investigations have established its role not only in glycemic control but also in regulating energy balance, pancreatic health, and providing organ protection. nih.govportlandpress.com Animal models, ranging from normal and genetically modified mice to rats and pigs, have provided a platform to understand its physiological significance and therapeutic potential. nih.govbioscientifica.comfrontiersin.org

Contributions to Glucose Homeostasis in Animal Models

This compound is a potent regulator of glucose homeostasis, a function extensively validated in various animal models. Its primary mechanism involves the glucose-dependent stimulation of insulin secretion from pancreatic beta-cells and the simultaneous suppression of glucagon release from alpha-cells, which curtails hepatic glucose production.

In vivo studies in rats demonstrated that GLP-1 is a crucial incretin factor, contributing significantly to the insulin response after enteral glucose administration. diabetesjournals.org This was confirmed in studies where the administration of the GLP-1 receptor antagonist, exendin(9-39), markedly reduced the insulin secretory response and led to an increase in blood glucose levels. diabetesjournals.org Similarly, in healthy, non-diabetic mice, the blockade of GLP-1 receptors resulted in impaired glucose tolerance, underscoring the hormone's essential role in maintaining normal postprandial glycemic control. bioscientifica.com

Research using diabetic animal models has further illuminated the compound's function. In streptozotocin-treated diabetic rats, dietary supplementation with oligofructose, a fermentable fiber, was found to increase the portal concentration of GLP-1(7-36) amide fourfold, an effect associated with improved glucose homeostasis and pancreatic function. bioscientifica.com In high-fat diet-induced obese mice, which model type 2 diabetes, GLP-1(7-36) administration improved glucose tolerance and enhanced insulin secretion. medchemexpress.com

Animal ModelKey FindingsCitations
Rats (anesthetized) Administration of a GLP-1 antagonist reduced the total insulin secretory response by 60% following enteral glucose infusion, confirming GLP-1 as a major incretin hormone. diabetesjournals.org
ob/ob Mice Chronic blockade of the GLP-1 receptor resulted in elevated basal glucose concentrations and impaired glucose tolerance, highlighting GLP-1's extrapancreatic glucose-lowering actions. bioscientifica.com
Streptozotocin (B1681764) (STZ)-Treated Diabetic Rats Oligofructose feeding increased portal GLP-1(7–36) amide levels fourfold, which correlated with improved glucose homeostasis and beta-cell function. bioscientifica.com
High-Fat Diet-Fed C57BL/6J Mice GLP-1(7-36) administration led to dose-dependent increases in insulin secretion and improved glucose tolerance, mimicking its therapeutic potential.

Regulation of Food and Water Intake via Central Nervous System Mechanisms in Rodents

GLP-1(7-36) plays a significant role as a neurotransmitter in the central nervous system (CNS), where it acts as a physiological satiety signal. gubra.dk GLP-1 receptors are expressed in key brain regions involved in appetite regulation, including the hypothalamus and brainstem. nih.govatsjournals.org

Studies in rats have shown that direct central administration of GLP-1(7-36) amide into the cerebral ventricles potently inhibits food intake in a dose-dependent manner. nih.govphysiology.org This anorectic effect is mediated by GLP-1 receptors, as it can be blocked by the co-administration of the antagonist exendin(9-39) amide. nih.gov Further research involving microinjections into specific hypothalamic nuclei, such as the paraventricular (PVN), ventromedial (VMH), and lateral hypothalamus (LH), confirmed that these areas are sensitive sites for the feeding-suppressive effects of GLP-1. physiology.org

Animal ModelAdministration RouteKey Findings on IntakeCNS MechanismCitations
Rats IntracerebroventricularProfoundly inhibited food and water intake; effect blocked by GLP-1 antagonist exendin(9-39).Action on GLP-1 receptors in the hypothalamus and other brain areas without a blood-brain barrier. nih.gov
Rats (24-h fasted) Lateral/Third Ventricle & Hypothalamic MicroinjectionDose-dependently suppressed feeding. Sites in the lateral, dorsomedial, and ventromedial hypothalamus were identified as sensitive to GLP-1's inhibitory action.Direct action on hypothalamic nuclei. Endogenous GLP-1 in the LH contributes to satiety. physiology.org
ob/ob Mice SystemicDecreased food intake and delayed gastric emptying.Activation of GLP-1 receptors in the hypothalamus regulates food intake and decreases hunger. caymanchem.com

Pancreatic Beta-Cell Proliferation and Apoptosis in Animal Models

Beyond its immediate effects on insulin secretion, GLP-1(7-36) exerts long-term trophic effects on the pancreas by promoting the growth and survival of beta-cells. portlandpress.comnih.gov These actions, which contribute to the maintenance and expansion of beta-cell mass, have been extensively documented in rodent models of diabetes.

GLP-1 has been shown to stimulate beta-cell proliferation (neogenesis) and inhibit apoptosis (programmed cell death). frontiersin.orgoup.com In a study on Zucker diabetic fatty rats, a model of type 2 diabetes, chronic treatment with a GLP-1 analog led to a significant preservation of beta-cell mass, which was attributed to both an increase in cell proliferation and a marked reduction in the rate of beta-cell apoptosis. oup.com The anti-apoptotic effect was associated with an upregulation of the protective protein Bcl-2 and a downregulation of the pro-apoptotic enzyme caspase-3. oup.com

Further mechanistic studies using cultured insulinoma cells confirmed that GLP-1 can directly protect beta-cells from death induced by cytotoxic agents. oup.com In obese diabetic mouse models (both high-fat diet-induced and genetic db/db mice), therapeutic interventions that activated GLP-1 receptor signaling resulted in increased beta-cell mass, enhanced proliferation, and decreased apoptosis. oup.com These findings underscore the potential of targeting the GLP-1 pathway to preserve pancreatic function.

Animal Model/SystemEffect of GLP-1(7-36) or AgonistKey Mechanistic FindingsCitations
Zucker Diabetic Rats Reduced number of apoptotic cells in the pancreas.Decreased caspase-3 expression and increased expression of the anti-apoptotic protein Bcl-2. oup.com
MIN6 Insulinoma Cell Line (In Vitro) Inhibited H₂O₂-induced apoptosis.Demonstrated a direct protective effect on beta-cells, independent of in vivo glucose control. oup.com
db/db and High-Fat Diet-Induced Diabetic Mice Increased beta-cell mass, proliferation, and decreased apoptosis (via GLP-1R activation).Upregulated GLP-1R expression and activated downstream targets like Akt, leading to inactivation of pro-apoptotic factors. oup.com
General Rodent Models Increased beta-cell mass.Stimulates beta-cell proliferation and differentiation while inhibiting apoptosis. portlandpress.comnih.gov

Cardiovascular and Neuroprotective Mechanisms in Preclinical Settings

Research in preclinical animal models has uncovered significant protective actions of GLP-1(7-36) in the cardiovascular and nervous systems, independent of its effects on glucose metabolism.

Cardiovascular Protection: In the cardiovascular system, GLP-1(7-36) and its metabolite, GLP-1(9-36), have been shown to induce vasodilation in rat arteries. Studies in mouse models of myocardial infarction demonstrated that treatment with a GLP-1 analog prior to the ischemic event increased survival, reduced infarct size, and improved cardiac output. nih.gov The mechanisms underlying these cardioprotective effects are believed to involve the activation of GLP-1 receptors expressed in the heart and blood vessels, which triggers pro-survival signaling pathways. mdpi.comresearchgate.net In dogs with dilated cardiomyopathy, the metabolite GLP-1(9-36) also demonstrated cardioprotective roles. mdpi.com

Animal ModelKey Cardiovascular FindingsPutative MechanismCitations
Rats GLP-1(7-36) and its metabolite GLP-1(9-36) induce vasodilation in arteries.Suggests direct vasoactive properties.
Mice Pre-treatment with a GLP-1 analog reduced cardiac injury and infarct size, and improved cardiac output following myocardial infarction.Activation of pro-survival kinases and enhanced energy utilization in the heart. nih.govresearchgate.net
Dogs (Dilated Cardiomyopathy) The metabolite GLP-1(9-36) exerted cardioprotective effects.GLP-1R independent mechanism involving the PI3K/Akt/NOS pathway. mdpi.com

Neuroprotective Effects: In the central nervous system, GLP-1 receptor agonists have shown promising neuroprotective properties in various experimental animal models of neurodegenerative diseases like Alzheimer's. mdpi.com These agents can cross the blood-brain barrier and have been found to mitigate key pathological features, including neuroinflammation and oxidative damage. mdpi.comresearchgate.net In mouse models of Alzheimer's disease, GLP-1 analogs ameliorated the formation of amyloid-β plaques and neurofibrillary tangles, preserved neuronal function, and restored cognitive performance, particularly spatial memory. mdpi.com Mechanistically, GLP-1 has been shown to enhance neurogenesis, reduce neuronal apoptosis, and protect synapses from damage in rodent models. mdpi.comresearchgate.net

Animal ModelKey Neuroprotective FindingsPutative MechanismCitations
Rodent Models of Alzheimer's Disease (AD) Mitigated neuroinflammation, oxidative damage, Aβ plaque formation, and restored cognitive functions.Alleviated central insulin resistance and suppressed GSK-3β hyperactivation. mdpi.com
Mice GLP-1 administration into the brain reduced Aβ-induced cell death in hippocampal neurons.Direct neuroprotective and neurotropic effects. mdpi.com
Rodent Models (General Neurodegeneration) Enhanced neurogenesis, reduced apoptosis, protected synapses, and reduced chronic inflammation.Activation of cAMP-mediated signaling pathways. researchgate.net

Angiogenesis Studies in Ischemic Animal Models

The role of GLP-1 and its metabolites in angiogenesis, the formation of new blood vessels, has been investigated in animal models of ischemia. A study in streptozotocin (STZ)-induced diabetic mice with surgically induced hindlimb ischemia explored the angiogenic potential of GLP-1 peptides. ahajournals.org

The research demonstrated that while both GLP-1(7-36) and its smaller metabolite GLP-1(32-36) were studied, the metabolite GLP-1(32-36) was particularly effective at rescuing angiogenic function and restoring blood perfusion to the ischemic limb. ahajournals.org This effect was achieved by promoting the mobilization of endothelial progenitor cells (EPCs), which are crucial for vascular repair. ahajournals.org A key mechanistic insight was that this pro-angiogenic effect was linked to the activation of PFKFB3-mediated aerobic glycolysis in endothelial cells. ahajournals.org Notably, the study highlighted that GLP-1(32-36) promoted this angiogenic rescue without stimulating insulin release, distinguishing its action from the parent molecule, GLP-1(7-36). ahajournals.org This suggests that specific fragments of GLP-1 may have unique vascular-protective roles independent of their glycemic functions.

Animal ModelPeptide StudiedKey Angiogenesis FindingsMechanismCitations
STZ-Induced Diabetic Mice with Limb Ischemia GLP-1(32-36) vs. GLP-1(7-36)GLP-1(32-36) rescued angiogenic function, improved blood perfusion, and promoted endothelial progenitor cell mobilization without increasing insulin.Activation of PFKFB3-mediated aerobic glycolysis; interaction with GLP-1R required for glycolytic effect. ahajournals.org

Utilization of GLP-1 Receptor Antagonists and Allosteric Modulators as Research Probes

GLP-1 receptor antagonists and allosteric modulators are invaluable tools in preclinical research for dissecting the physiological roles of endogenous GLP-1 and understanding the pharmacology of its receptor.

GLP-1 Receptor Antagonists: The most widely used antagonist in research is exendin(9-39), a truncated form of exendin-4 that binds to the GLP-1 receptor but does not activate it. bioscientifica.com By blocking the receptor, exendin(9-39) allows researchers to determine which biological effects are truly mediated by endogenous GLP-1.

In vivo studies across numerous animal models have used exendin(9-39) to:

Confirm the Incretin Effect: Its administration blocks the insulinotropic and glucose-lowering effects of both endogenous and exogenous GLP-1, thereby quantifying GLP-1's contribution to postprandial glucose control. bioscientifica.comdiabetesjournals.orgnih.gov

Elucidate CNS Mechanisms: It reverses the inhibitory effects of centrally administered GLP-1 on food and water intake, proving that these behaviors are mediated by central GLP-1 receptors. nih.gov

Validate Agonist Specificity: It is used in blocking studies to confirm that the effects of novel GLP-1 receptor agonists are indeed on-target and mediated through the GLP-1 receptor. oup.comsnmjournals.org

Allosteric Modulators: Positive allosteric modulators (PAMs) are small molecules that bind to a site on the GLP-1 receptor that is distinct from the orthosteric site where GLP-1 binds. nih.gov Instead of activating the receptor directly, PAMs enhance the receptor's response to the endogenous agonist. These molecules serve as sophisticated research probes to explore the nuances of receptor signaling.

Studies with PAMs like Compound 2 and quercetin (B1663063) have revealed that they can induce "biased signaling," meaning they can selectively amplify one signaling pathway (e.g., cAMP production) over another (e.g., intracellular calcium mobilization). nih.gov This probe-dependent and pathway-selective modulation allows researchers to investigate the downstream consequences of activating specific intracellular cascades, providing deeper insight into the complex pharmacology of the GLP-1 receptor. nih.govnih.gov

Research ProbeTypeAnimal/Cell ModelUse in ResearchKey InsightsCitations
Exendin(9-39) amide AntagonistRats, MiceTo block GLP-1 receptors in vivo.Confirmed GLP-1's role as a major incretin, a satiety signal in the CNS, and as a mediator of agonist drug action. bioscientifica.comdiabetesjournals.orgnih.govnih.gov
Radiolabeled Exendin(9-39) AntagonistRatsAs a potential PET imaging agent for pancreatic β-cell mass.Showed potential for in vivo imaging, though with challenges in achieving sufficient specific signal in the pancreas. researchgate.net
Compound 2 Positive Allosteric Modulator (PAM)Cell-based assaysTo study biased signaling at the GLP-1 receptor.Selectively augmented cAMP signaling in a peptide-dependent manner. nih.gov
Quercetin Positive Allosteric Modulator (PAM)Cell-based assaysTo probe selective pathway modulation.Selectively modulated calcium signaling with effects only on certain GLP-1 peptides. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Glp 1 7 36 Acetate Research

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of GLP-1(7-36) acetate (B1210297), offering high resolution and sensitivity for both purification and quantification. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. chromatographyonline.com

Key Features of HPLC Methods:

Column Chemistry: C18 columns are frequently utilized for the separation of GLP-1(7-36) acetate and its related forms. mdpi.com The choice of column chemistry is critical for achieving optimal separation from other endogenous peptides and metabolites.

Mobile Phases: The mobile phases typically consist of a binary gradient of an aqueous solution (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. lcms.cz

Detection: Ultraviolet (UV) detection is a standard method for quantifying purified this compound. However, for complex biological samples, more specific detection methods like mass spectrometry are often coupled with HPLC. waters.com

A systematic approach to method development is crucial for separating a panel of GLP-1 analogs and their impurities. waters.com This involves screening different columns and optimizing mobile phase conditions to achieve the desired resolution. Furthermore, the use of MaxPeak™ High Performance Surface (HPS) technology has been shown to enhance the chromatographic performance for synthetic peptides by improving peak area, height, and reducing tailing compared to traditional stainless-steel systems. waters.com

Mass Spectrometry (MS)-Based Quantification (e.g., LC-MS/MS, Immunoaffinity LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the quantification of this compound in biological samples due to its superior specificity and sensitivity. chromatographyonline.com

Method Development for Ultrasensitive Detection and Differentiation of GLP-1 Forms

The development of ultrasensitive LC-MS/MS methods is critical for measuring the low physiological concentrations of GLP-1. nih.govresearchgate.net These methods can differentiate between the active form, GLP-1(7-36) amide, and its inactive metabolite, GLP-1(9-36) amide. nih.govresearchgate.net

One advanced approach is immunoaffinity LC-MS/MS (IA-LC-MS/MS). nih.govresearchgate.netdroracle.ai This technique utilizes an anti-GLP-1 antibody to enrich the peptide from plasma before LC-MS/MS analysis, significantly enhancing the sensitivity and selectivity of the assay. nih.govresearchgate.net An IA-LC-MS/MS assay has been developed that can quantify endogenous levels of active and inactive GLP-1 in human plasma with a lower limit of quantification (LLOQ) in the picomolar range. nih.govresearchgate.net

Selected reaction monitoring (SRM) is a targeted MS technique that allows for the quantification of specific peptides by monitoring unique precursor-to-product ion transitions. nih.gov A label-free SRM method has been successfully used to analyze secreted GLP-1(7-36) amide from cell cultures. nih.gov

The table below summarizes key parameters from a developed LC-MS/MS method for the simultaneous quantification of several hormones, including GLP-1(7-36). mdpi.com

ParameterValueReference
Column Agilent AdvanceBio Peptide C18 mdpi.com
Mobile Phase A Milli-Q Water with 0.2% formic acid mdpi.com
Mobile Phase B Acetonitrile with 0.2% formic acid mdpi.com
Injection Volume 5 µL mdpi.com
LLOQ Picogram range mdpi.com
Intra-day CV ≤ 10% mdpi.com
Inter-day CV ≤ 23.1% mdpi.com

Addressing Challenges in Peptide Extraction from Complex Biological Matrices

A significant challenge in bioanalysis is the efficient extraction of peptides like this compound from complex biological matrices such as plasma. mdpi.com The diverse physicochemical properties of peptides, including their molecular mass, polarity, and structure, make it difficult to find a single extraction method that is optimal for all forms. mdpi.com

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): A simple and effective method for separating analytes based on their differential solubility in two immiscible liquid phases. mdpi.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent. lcms.cz

Immunoaffinity Purification: As mentioned earlier, this highly specific method uses antibodies to capture the target peptide. nih.govresearchgate.net

Matrix effects, where components of the biological sample interfere with the ionization of the analyte, can be a major issue in MS-based quantification. mdpi.com The use of a matrix-matched calibration curve, where standards are prepared in a similar matrix to the samples, can help to compensate for these effects. mdpi.com Additionally, the inclusion of stable isotope-labeled internal standards is crucial for accurate quantification. researchgate.net

Development and Application of Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) for Research

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are immunoassays that have been widely used for the quantification of GLP-1 in research settings. merckmillipore.comnih.gov

Radioimmunoassay (RIA):

RIA is a highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody. merckmillipore.com

Some RIA kits for total GLP-1 are available and can be used for samples from various species, including rats and mice. merckmillipore.com

A significant drawback of some RIAs is the potential for cross-reactivity with biologically inactive fragments of GLP-1(7-36) amide, which can lead to an overestimation of the active peptide concentration. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides. nih.gov

Sandwich ELISAs, which employ two antibodies that bind to different epitopes on the peptide, can offer high specificity. nih.gov For instance, an ELISA using an N-terminally directed antibody and a C-terminally directed antibody can specifically measure the intact, active form of GLP-1. nih.gov

Compared to some RIAs, sandwich ELISAs have been shown to have less cross-reactivity with inactive GLP-1 metabolites. nih.gov

The sensitivity and specificity of commercially available ELISA kits can vary considerably, which is an important consideration when comparing data from different studies. droracle.ai

The following table provides a comparison of the working range and specificity of a sandwich ELISA and an RIA for GLP-1(7-36) amide. nih.gov

Assay TypeWorking RangeSpecificityReference
Sandwich ELISA 10 to 500 pmol/LSpecific for intact GLP-1(7-36) amide nih.gov
RIA Not specifiedCross-reacts with inactive fragments nih.gov

Characterization of Peptide Stability and Purity for in vitro and in vivo Research Applications

Ensuring the stability and purity of this compound is crucial for the reliability of research findings. Peptides are susceptible to physical and chemical degradation, which can affect their biological activity. researchgate.netcam.ac.uk

Purity Analysis:

RP-HPLC is a standard method for assessing the purity of synthetic this compound. daignet.de Commercially available synthetic peptides often have a purity of ≥95%. mdpi.comdaignet.deresearchgate.net

Mass spectrometry is used to confirm the molecular weight of the peptide. acs.org

Stability Assessment:

this compound is prone to degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal dipeptide. nih.gov

The peptide can also aggregate and form fibrils, which can inhibit its function. researchgate.net This aggregation propensity can be influenced by factors such as pH. researchgate.net

Techniques like circular dichroism (CD) spectroscopy and thioflavin T (ThT) binding assays are used to study the structural changes and aggregation kinetics of the peptide. acs.org

It is essential to collect blood samples in tubes containing protease inhibitors, such as DPP-4 inhibitors, to prevent the degradation of GLP-1 during sample processing. lcms.czdroracle.ai

Emerging Research Directions and Future Perspectives for Glp 1 7 36 Acetate

Exploration of Novel Physiological Roles Beyond Glucose Homeostasis in Preclinical Systems

While the role of GLP-1(7-36) in stimulating insulin (B600854) secretion is well-documented, preclinical studies are uncovering a broader spectrum of physiological effects. nih.govuq.edu.au Research in animal models suggests that GLP-1 receptor (GLP-1R) agonists have significant neuroprotective and cardiovascular benefits. nih.govmdpi.com

In the central nervous system, GLP-1Rs are expressed in various regions, including the hypothalamus, hippocampus, and brainstem. rndsystems.compsychiatryonline.org Preclinical evidence indicates that GLP-1R activation can modulate appetite, food intake, and body weight. nih.gov Furthermore, studies in rodent models of neurodegenerative diseases have shown that GLP-1R agonists can slow disease progression, partly through their anti-inflammatory and neuroprotective properties. nih.gov

Beyond the brain, GLP-1 and its analogs have demonstrated cardioprotective effects in various preclinical settings. mdpi.com These effects are thought to be mediated through both GLP-1R-dependent and -independent pathways, influencing factors like cardiac contractility and myocardial glucose uptake. mdpi.com Animal studies have also pointed towards GLP-1's role in regulating fluid homeostasis, gastrointestinal motility, and lipid metabolism. nih.gov The metabolite GLP-1(9-36) is also being investigated for its potential independent cardioprotective benefits. mdpi.comnih.gov

Physiological SystemObserved Preclinical Effect of GLP-1(7-36) or its AnalogsPotential Implication
Central Nervous SystemModulation of appetite and food intake, neuroprotection, anti-inflammatory effects. nih.govnih.govTreatment of obesity and neurodegenerative diseases.
Cardiovascular SystemImproved cardiac contractility, myocardial glucose uptake, and cardioprotection. mdpi.comManagement of cardiovascular complications.
Gastrointestinal SystemRegulation of gastric emptying and motility. nih.govModulation of nutrient absorption and satiety.
Renal SystemRegulation of fluid homeostasis. nih.govPotential role in blood pressure regulation.

Development of Next-Generation GLP-1R Agonists and Modulators with Tailored Pharmacological Properties

The short half-life of native GLP-1(7-36) has driven the development of long-acting GLP-1R agonists. uq.edu.aunih.gov Current research focuses on creating next-generation agonists with enhanced stability, prolonged half-life, and tailored pharmacological profiles. altasciences.comresearchgate.net Strategies include amino acid substitutions to resist enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), fusion to larger proteins like albumin, and the development of dual and triple agonists that target multiple receptors. altasciences.comresearchgate.net

For instance, dual agonists targeting both the GLP-1R and the glucose-dependent insulinotropic polypeptide (GIP) receptor are being explored to potentially enhance therapeutic efficacy. altasciences.comfrontiersin.org Triple agonists that also target the glucagon (B607659) receptor are in preclinical development and have shown promise in normalizing body weight in obese mice. nih.gov

Furthermore, the concept of "biased agonism" is gaining traction. This involves developing ligands that selectively activate certain downstream signaling pathways of the GLP-1R over others. nih.govuq.edu.au This approach could potentially separate the beneficial metabolic effects from unwanted side effects. Allosteric modulators, which bind to a different site on the receptor than the native peptide, are also being investigated for their ability to fine-tune GLP-1R signaling. nih.gov These modulators can exhibit pathway-selective effects that are dependent on both the peptide agonist and the modulator itself. nih.gov

Development StrategyDescriptionExample/Potential Benefit
Long-Acting AnalogsModifications to increase half-life and resist degradation. altasciences.comresearchgate.netReduced dosing frequency (e.g., once-weekly injections). nih.gov
Dual/Triple AgonistsMolecules that activate GLP-1R and other receptors like GIPR and glucagon receptors. altasciences.comnih.govPotentially enhanced weight loss and glycemic control. nih.gov
Biased AgonistsLigands that preferentially activate specific intracellular signaling pathways. nih.govuq.edu.auSeparation of therapeutic effects from adverse events.
Allosteric ModulatorsCompounds that bind to a secondary site on the GLP-1R to modulate its activity. nih.govFine-tuning of receptor signaling for specific therapeutic outcomes.

Applications in Molecular Imaging and Diagnostics in Preclinical Settings (e.g., pancreatic β-cell imaging)

The specific expression of GLP-1R on pancreatic β-cells makes it an attractive target for molecular imaging. frontiersin.orgnih.gov In preclinical settings, radiolabeled GLP-1 analogs are being developed to non-invasively visualize and quantify β-cell mass. frontiersin.orgopenaccessjournals.com This has significant implications for understanding the progression of diabetes and for evaluating the efficacy of therapies aimed at preserving or restoring β-cells. frontiersin.orge-dmj.org

Various radioisotopes and imaging modalities, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), are being utilized. frontiersin.orgthno.org Analogs of exendin-4 (B13836491), a potent GLP-1R agonist, have been labeled with isotopes like 111Indium and 68Gallium for this purpose. thno.org These imaging agents have shown high specificity for β-cells and have been used to track changes in β-cell mass in animal models of diabetes. frontiersin.org

Challenges remain, such as the potential for GLP-1R downregulation in poorly controlled diabetes, which could lead to an underestimation of β-cell mass. openaccessjournals.com Nevertheless, GLP-1R-targeted imaging is a promising preclinical tool that may one day translate to clinical diagnostics. frontiersin.org

Imaging Agent TypeIsotope/TagImaging ModalityPreclinical Application
Exendin-4 Analogs111Indium, 68Gallium, 99mTechnetiumSPECT/PETVisualization and quantification of pancreatic β-cell mass and insulinomas. thno.org
Exendin-4 DerivativesNear-infrared fluorescent tagsFluorescence ImagingIn situ imaging of mouse islets. openaccessjournals.com
GLP-1(7-36)amide Analogs125IodineAutoradiographyIn vitro assessment of GLP-1R expression in tumors and normal tissues. smw.chsnmjournals.org

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in GLP-1 Research

The application of "omics" technologies, such as proteomics and metabolomics, is providing a more comprehensive understanding of the molecular mechanisms underlying GLP-1 action. sapient.biomdpi.com These approaches allow for the large-scale analysis of proteins and metabolites in biological samples, offering insights into the complex signaling networks affected by GLP-1R activation. sapient.bio

Proteomic studies are identifying proteins that are differentially expressed following treatment with GLP-1R agonists, revealing novel therapeutic targets and pathways. sapient.bionih.gov For example, research has shown that GLP-1 treatment can alter the abundance of proteins associated with inflammation, oxidative stress, and lipid metabolism. nih.gov

Metabolomics provides a dynamic snapshot of the metabolic changes induced by GLP-1R agonists. mdpi.com This can help in identifying biomarkers to predict treatment response and in understanding the multifaceted effects of these therapies on various metabolic pathways. mdpi.com The integration of proteomics and metabolomics data, often referred to as multi-omics, offers a powerful systems-level view of GLP-1 biology and can help to decipher the heterogeneity of responses to GLP-1-based therapies. sapient.bio Future integration of this data with artificial intelligence holds the promise of improving the prediction and monitoring of clinical outcomes. nih.gov

Computational and Systems Biology Approaches to GLP-1 Signaling Networks

Computational and systems biology are increasingly being used to model the complex dynamics of GLP-1 signaling. nih.govinotiv.com Mathematical models are being developed to simulate and analyze the intricate network of interactions involved in GLP-1R signal transduction, from ligand binding to downstream cellular responses. nih.govnih.gov

These models can help to understand the kinetics of the signaling cascade, including the roles of key players like G proteins, adenylyl cyclase, and phosphodiesterases. nih.gov For example, mathematical modeling has been used to investigate the differences in electrophysiological responses to glucose sensing in different types of GLP-1-secreting cells. plos.org

Systems pharmacology, which integrates multi-omics data with network biology, provides a holistic approach to understanding how GLP-1R agonists interact with biological networks. inotiv.comthe-scientist.com This can aid in optimizing drug-target interactions and predicting potential off-target effects. inotiv.com By simulating the complex interplay of various signaling pathways, computational models can help to generate new hypotheses and guide the design of future experiments and next-generation therapeutics. nih.govplos.org These approaches are crucial for bridging the gap between preclinical research and clinical success in the development of GLP-1-based therapies. inotiv.com

Q & A

Q. What are the critical storage and handling protocols for GLP-1(7-36) Acetate to ensure stability in experimental settings?

this compound is sensitive to moisture and temperature. For long-term stability:

  • Powder form : Store at -20°C for up to 3 years (avoid repeated freeze-thaw cycles) .
  • Solvent solutions : Store at -80°C for 1 year or -20°C for 1 month .
  • Use ultrasonic agitation to dissolve in water (solubility: 50–90 mg/mL ) and prepare working solutions in PBS or DMSO-based buffers .
  • Transport with blue ice packs to maintain integrity .

Q. How does the solubility profile of this compound impact its preparation for in vitro assays?

Solubility varies by solvent:

  • Water : 50–90 mg/mL (14.73–25 mM) at 25°C, requiring ultrasonic dispersion .
  • PBS : ≥25 mg/mL, with sequential dilution in DMSO/PEG300/Tween 80 to avoid precipitation . Methodological tip: Pre-warm solvents to room temperature and centrifuge solutions to remove particulates before use .

Q. Which in vivo models are optimal for studying this compound’s glucose-regulatory effects?

  • C57BL/6J mice fed high-fat diets develop hyperglycemia and impaired glucose tolerance, mimicking type 2 diabetes. This compound administration in these models shows dose-dependent increases in insulin secretion and improved glucose tolerance .
  • Dosing : Intragastric glucose or triglyceride emulsion (TO) induces GLP-1 secretion peaks within 10–30 minutes , with synergistic effects when combined with coffee polyphenol extract (CPE) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • LC/MS and HPLC : Ensure accurate quantification and purity verification (≥98%) .
  • ELISA : Use antibodies specific to the active GLP-1(7-36) amide form to avoid cross-reactivity with metabolites like GLP-1(9-36) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s effects in skeletal muscle glucose metabolism?

  • Key contradiction : Some studies report no effect on muscle glycogen synthesis or glucose transport , while others suggest insulin-like activity .
  • Methodological variables :
  • Muscle preparation size : Larger muscle strips may experience hypoxia, altering metabolic responses .
  • Peptide source : Variability between suppliers (e.g., Sigma vs. Peninsula) can affect bioactivity .
  • Insulin carry-over : Residual insulin in reused incubation flasks may confound results .
    • Recommendation : Use split muscle preparations, validate peptide activity via receptor-binding assays, and avoid cross-contamination .

Q. What mechanisms underlie this compound-induced receptor desensitization, and how can this be mitigated?

  • PKC activation : Prolonged exposure to this compound reduces intracellular Ca²⁺ responses via protein kinase C (PKC)-mediated desensitization .
  • Recovery protocols : A 60-minute washout period restores ~80% of initial receptor responsiveness .
  • Experimental design : Use intermittent dosing or co-administer PKC inhibitors (e.g., staurosporine) to maintain signal fidelity in chronic studies .

Q. How do post-translational modifications (e.g., amidation) influence this compound’s pharmacokinetics?

  • Amidation at C-terminus : Prevents degradation by carboxypeptidases, extending half-life in vivo .
  • Metabolite interference : GLP-1(9-36), a common metabolite, binds weakly to GLP-1R but can be potentiated by allosteric modulators like LSN3318839 .
  • Stability testing : Monitor degradation via mass spectrometry during long-term experiments .

Q. What synergistic agents enhance this compound’s efficacy in vivo?

  • Coffee polyphenol extract (CPE) : Co-administration with glucose increases active GLP-1 levels by 37% in mice, likely via enhanced L-cell secretion .
  • Unsaturated fatty acids (e.g., oleic acid) : More potent than saturated fats in stimulating GLP-1 secretion in vitro .
  • Dosing strategy : Use staggered administration (e.g., CPE 30 minutes before glucose) to maximize synergy .

Q. How does GLP-1(9-36) interact with GLP-1 receptors, and what are the implications for experimental design?

  • Binding mode : GLP-1(9-36) interacts with transmembrane domains (TM1, TM2) and extracellular loops (ECL1) but requires allosteric modulators to activate signaling .
  • Functional assays : Measure cAMP production in the presence of LSN3318839 to distinguish between full agonist (GLP-1(7-36)) and metabolite activity .

Q. What are the pitfalls in designing dose-response studies for this compound?

  • Non-linear kinetics : In vitro EC₅₀ values may not translate to in vivo due to rapid cleavage by dipeptidyl peptidase-4 (DPP-4) .
  • Dose range : Test concentrations from 10 pM to 1 µM to capture full dynamic range, as seen in muscle and β-cell studies .
  • Control for metabolites : Include DPP-4 inhibitors (e.g., sitagliptin) to stabilize the active peptide .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.